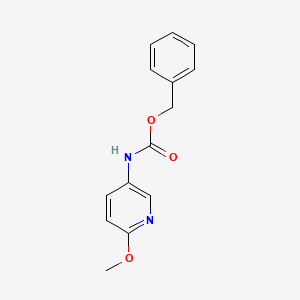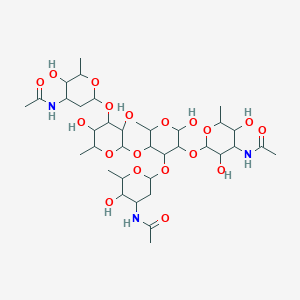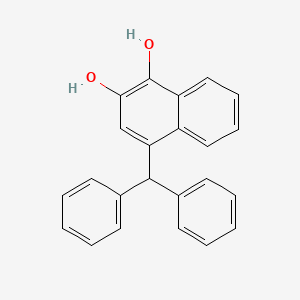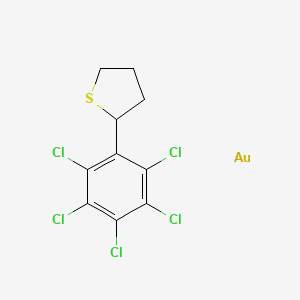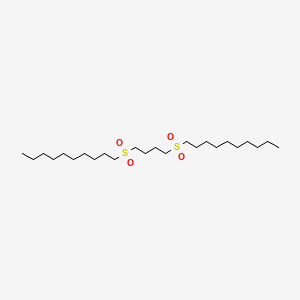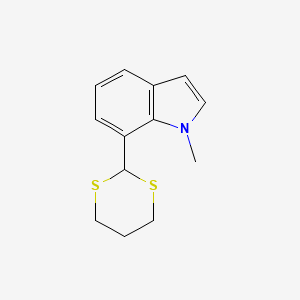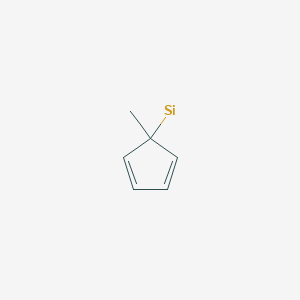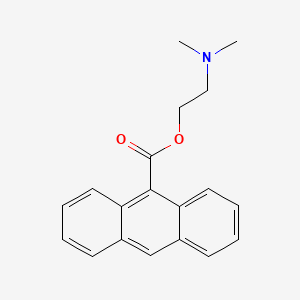
2-(Dimethylamino)ethyl anthracene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl anthracene-9-carboxylate is a chemical compound with the molecular formula C19H19NO2. It is an ester derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl anthracene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl anthracene-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like DNA topoisomerase II, leading to cytotoxic effects. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl benzoate
- 2-(Dimethylamino)ethyl acridine-4-carboxamide
- 9-Anthraldehyde oxime
Uniqueness
2-(Dimethylamino)ethyl anthracene-9-carboxylate is unique due to its combination of fluorescent properties and ability to interact with biological molecules. This makes it particularly valuable in both chemical and biological research, as well as in the development of advanced materials for electronic applications .
Propiedades
Número CAS |
73282-80-1 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H19NO2/c1-20(2)11-12-22-19(21)18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
GVCONYDDUMOQGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
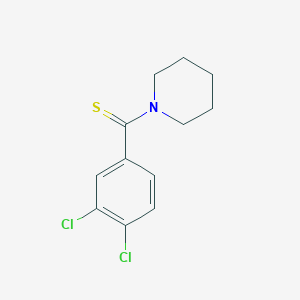
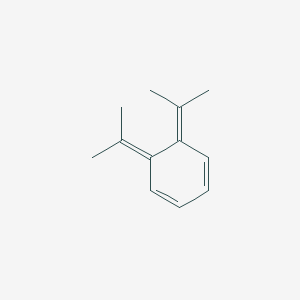
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
